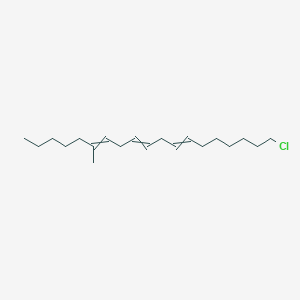

19-Chloro-6-methylnonadeca-6,9,12-triene

Description

No data in the provided evidence describes this compound. The chemical name suggests a 19-carbon chain with a chlorine substituent at position 19, a methyl group at position 6, and three double bonds at positions 6, 9, and 12. However, without structural, spectral, or synthetic data (e.g., melting points, NMR spectra, or CAS numbers), a detailed introduction cannot be constructed from the provided sources.

Properties

CAS No. |

63983-69-7 |

|---|---|

Molecular Formula |

C20H35Cl |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

19-chloro-6-methylnonadeca-6,9,12-triene |

InChI |

InChI=1S/C20H35Cl/c1-3-4-14-17-20(2)18-15-12-10-8-6-5-7-9-11-13-16-19-21/h5-6,10,12,18H,3-4,7-9,11,13-17,19H2,1-2H3 |

InChI Key |

WNBARTIJUOOQJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CCC=CCC=CCCCCCCCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two compounds with partial structural or functional similarities:

(i) N,N-Dimethyl-(3β-acetate-ergosta-5,7,12-triene)-N-octylammonium Bromide ()

- Structural features : A steroidal triene (ergosta-5,7,12-triene backbone) with a quaternary ammonium group and acetate ester .

- Comparison: While both compounds contain triene systems, the steroidal framework and ammonium group in differ significantly from the linear aliphatic chain of 19-Chloro-6-methylnonadeca-6,9,12-triene. No overlap in functional groups (e.g., chlorine substituents) is noted.

(ii) Hexachlorocyclohexane Homologs ()

- Structural features : Cyclohexane rings with six chlorine substituents .

- Comparison: The chlorinated aliphatic chain of the target compound contrasts sharply with the cyclic, fully chlorinated structures listed in . No shared reactivity or applications are evident.

(iii) Unrelated Data ()

Table 9 in discusses traffic safety metrics and is irrelevant to chemical comparisons .

Critical Limitations of the Evidence

- No direct data: The compound is absent from all three sources.

- Structural mismatch: The cited compounds (steroids, chlorinated cyclics) are unrelated to the linear, partially chlorinated triene structure of this compound.

- Lack of physicochemical data : Melting points, spectral data (e.g., NMR, IR), or CAS numbers for the target compound are unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.